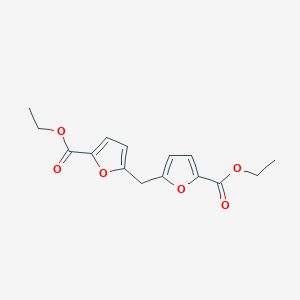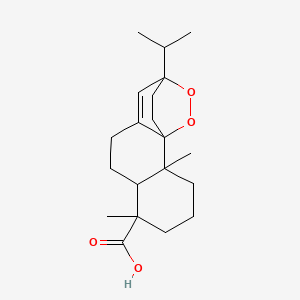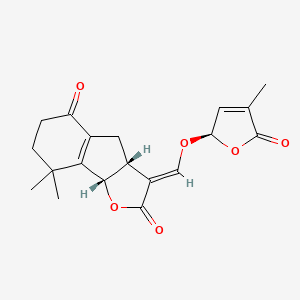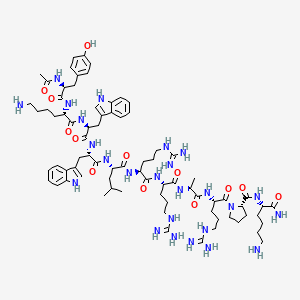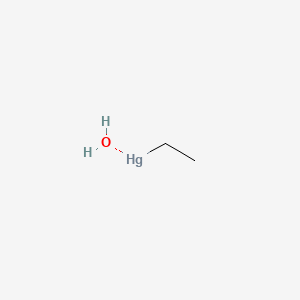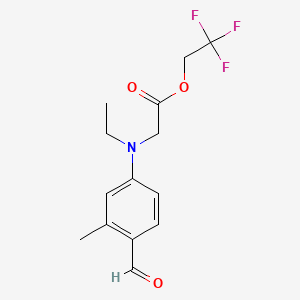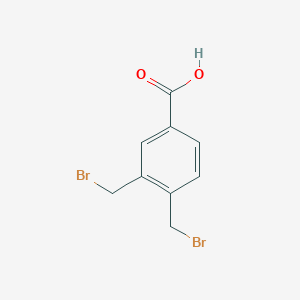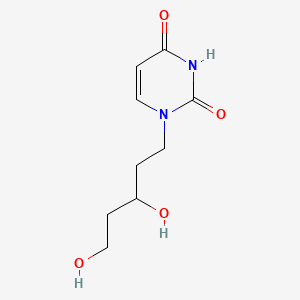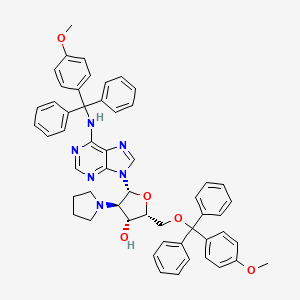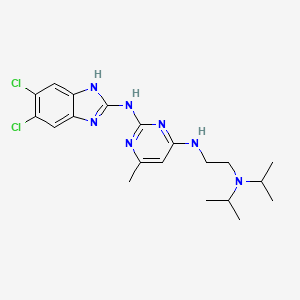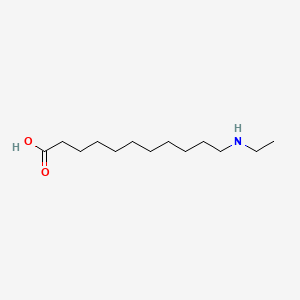
Undecanoic acid, 11-(ethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Ethylamino)undecanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of undecanoic acid, where an ethylamino group is attached to the eleventh carbon atom of the undecanoic acid chain. This compound is classified as an amine and a fatty acid, and it exhibits unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Ethylamino)undecanoic acid typically involves the following steps:
Transesterification: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is subjected to pyrolysis to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then reacted with ethylamine to produce 11-(Ethylamino)undecanoic acid.
Industrial Production Methods: The industrial production of 11-(Ethylamino)undecanoic acid follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 11-(Ethylamino)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
11-(Ethylamino)undecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 11-(Ethylamino)undecanoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s fatty acid chain allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
11-Aminoundecanoic Acid: Similar structure but with an amino group instead of an ethylamino group.
Undecanoic Acid: The parent compound without any amino substitution.
11-Bromoundecanoic Acid: A precursor in the synthesis of 11-(Ethylamino)undecanoic acid.
Uniqueness: 11-(Ethylamino)undecanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
7441-35-2 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
11-(ethylamino)undecanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) |
Clave InChI |
XMOPBLYWQVTWAR-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


